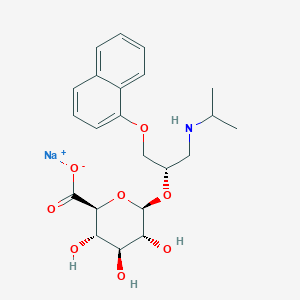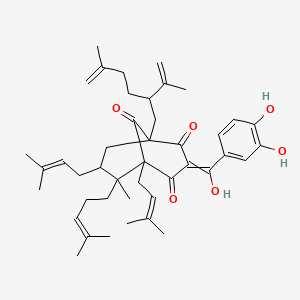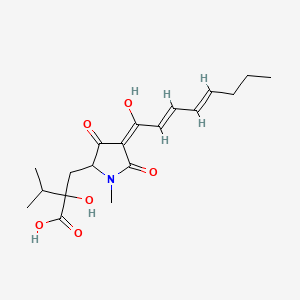![molecular formula C₂₀H₃₃N₃O₃ B1147041 N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea CAS No. 391053-61-4](/img/no-structure.png)
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea exerts its pharmacological effects by inhibiting GSK-3, which is involved in various signaling pathways. GSK-3 regulates the activity of various transcription factors, including β-catenin, which plays a critical role in cell proliferation and differentiation. By inhibiting GSK-3, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes the accumulation of β-catenin, which leads to the activation of downstream signaling pathways.
Effets Biochimiques Et Physiologiques
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to have various biochemical and physiological effects. In cancer cells, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In diabetes research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes insulin secretion by activating the β-catenin signaling pathway. In neurodegenerative disorder research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes neuronal differentiation by activating the Wnt signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for GSK-3, making it an ideal tool for studying the role of GSK-3 in various cellular processes. However, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea also has limitations. It has a short half-life and can be rapidly metabolized in vivo, which limits its therapeutic potential. Additionally, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea. One area of research is to develop more potent and selective GSK-3 inhibitors that can overcome the limitations of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea. Another area of research is to investigate the therapeutic potential of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can focus on understanding the molecular mechanisms underlying the pharmacological effects of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, which can lead to the development of new therapeutic strategies.
Méthodes De Synthèse
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 4-chlorophenylisocyanate with cyclohexylamine, followed by the reaction of the resulting product with tert-butyl 2-amino-3-hydroxypropionate. The final step involves the reaction of the resulting product with phenylisocyanate to yield N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea.
Applications De Recherche Scientifique
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been extensively studied for its therapeutic potential in various diseases. In cancer research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to promote insulin secretion and improve glucose tolerance. In neurodegenerative disorder research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to promote neuronal differentiation and protect against neuronal damage.
Propriétés
Numéro CAS |
391053-61-4 |
|---|---|
Nom du produit |
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea |
Formule moléculaire |
C₂₀H₃₃N₃O₃ |
Poids moléculaire |
363.49 |
Synonymes |
N-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



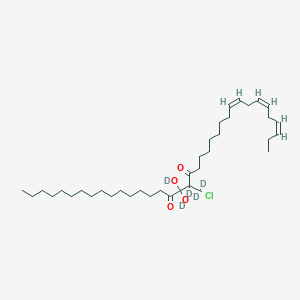
![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)
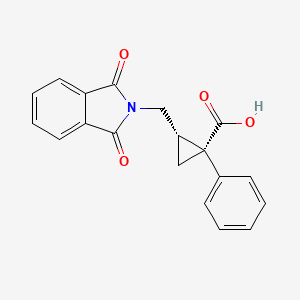
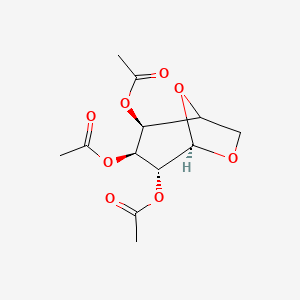
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
